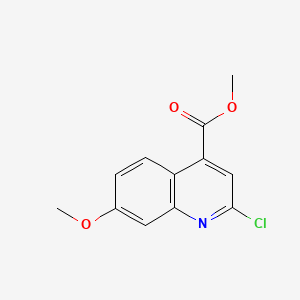
Methyl 2-chloro-7-methoxyquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-7-methoxyquinoline-4-carboxylate is a chemical compound with the molecular formula C12H10ClNO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-chloro-7-methoxyquinoline-4-carboxylate typically involves the reaction of 2-chloro-7-methoxyquinoline-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-chloro-7-methoxyquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-chloro-7-methoxyquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-7-methoxyquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-chloro-7-methoxyquinoline-4-carboxylate can be compared with other similar compounds, such as:
Methyl 4-chloro-7-methoxyquinoline-2-carboxylate: This compound has a similar structure but differs in the position of the chlorine and methoxy groups.
Methyl 2-chloroquinoline-4-carboxylate: Lacks the methoxy group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl 2-chloro-7-methoxyquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-9(12(15)17-2)6-11(13)14-10(8)5-7/h3-6H,1-2H3 |
InChI Key |
KKORBMOVLGYDQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans](/img/structure/B13588599.png)
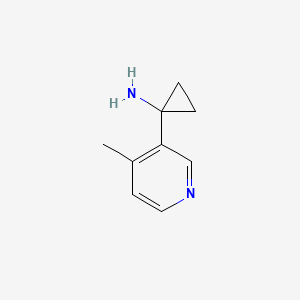
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
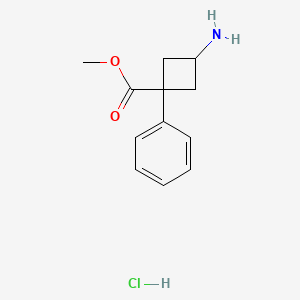

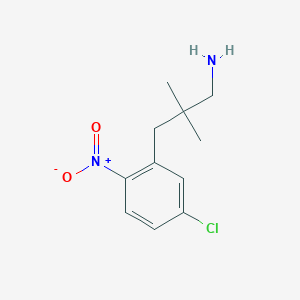
![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)
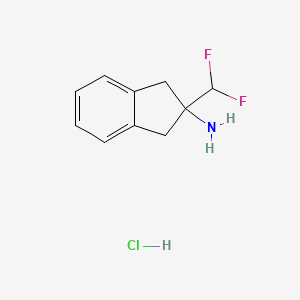
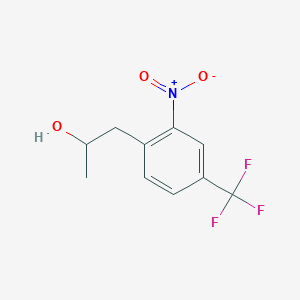

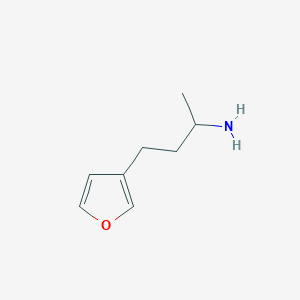
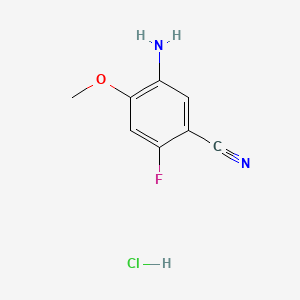

![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
